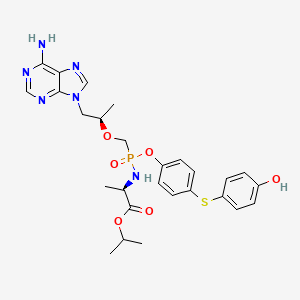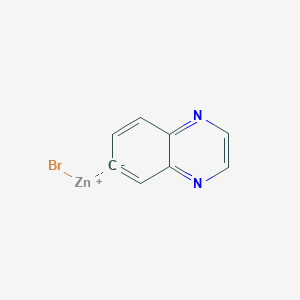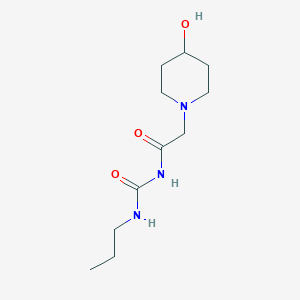
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a hydroxyethyl group, and a propoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with N-ethyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major product is N-ethyl-N-(2-oxoethyl)-3-propoxybenzamide.
Reduction: The major product is N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzylamine.
Substitution: The major products depend on the substituent introduced, such as N-ethyl-N-(2-hydroxyethyl)-3-alkoxybenzamide.
科学的研究の応用
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with target proteins, while the benzamide core can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-ethyl-N-(2-hydroxyethyl)benzamide
- N-ethyl-N-(2-hydroxyethyl)-3-methoxybenzamide
- N-ethyl-N-(2-hydroxyethyl)-4-propoxybenzamide
Uniqueness
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide is unique due to the presence of the propoxy group at the 3-position of the benzamide core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide |
InChI |
InChI=1S/C14H21NO3/c1-3-10-18-13-7-5-6-12(11-13)14(17)15(4-2)8-9-16/h5-7,11,16H,3-4,8-10H2,1-2H3 |
InChIキー |
PSVBQHHMZBLCKE-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


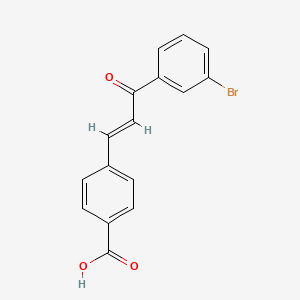
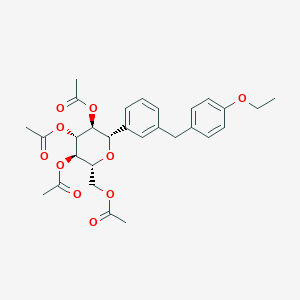

![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)


![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)

